molecular formula C26H29N3O4S B6518871 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 933217-93-7

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B6518871
CAS RN: 933217-93-7
M. Wt: 479.6 g/mol
InChI Key: UGCBOEMJJMZDLQ-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI) through in silico and in vitro studies . This compound has shown potential in ameliorating the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices .


Synthesis Analysis

The synthesis of such piperazine derivatives involves numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission . The synthesis of these compounds can be accomplished through a Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis requires advanced techniques such as molecular dynamics (MD) simulations . These simulations can provide insights into the compound’s interactions with other molecules and its behavior in different environments .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the compound has been found to be a potential AChEI, which means it can inhibit the action of the enzyme acetylcholinesterase . This inhibition can have significant effects on neurotransmission, particularly in the central nervous system .

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system by breaking down the neurotransmitter acetylcholine, which is involved in various functions such as memory and muscle control . In addition, it has been suggested that this compound may also interact with alpha1-adrenergic receptors .

Mode of Action

The compound acts as an inhibitor of AChE , preventing the breakdown of acetylcholine and thereby increasing its availability . This leads to enhanced cholinergic neurotransmission. Furthermore, it has been suggested that the compound may also act as an antagonist at alpha1-adrenergic receptors , which are involved in various physiological processes including the regulation of blood pressure.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic pathway . This can result in improved memory and cognitive function, particularly in conditions where these functions are impaired, such as Alzheimer’s disease . The potential antagonistic action on alpha1-adrenergic receptors could affect various biochemical pathways related to blood pressure regulation .

Pharmacokinetics

This is based on in silico studies, which are computer simulations used to predict the pharmacokinetic profile of a compound .

Result of Action

The inhibition of AChE and the potential antagonistic action on alpha1-adrenergic receptors can lead to a range of effects. For instance, increased acetylcholine levels can improve memory and cognitive function . On the other hand, antagonistic action on alpha1-adrenergic receptors could potentially lead to lowered blood pressure .

Future Directions

The compound has shown potential in neuroprotective applications, particularly in relation to Alzheimer’s disease . Future research could explore this potential further, possibly leading to the development of new treatments for neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of conditions like Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, preventing it from breaking down acetylcholine and thereby increasing the levels of this neurotransmitter .

Cellular Effects

In cellular processes, N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to influence cell function. For example, it has been observed to have neuroprotective effects, attenuating the neurotoxic effects of substances like aluminium chloride . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, by inhibiting acetylcholinesterase, it can increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Temporal Effects in Laboratory Settings

The effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide over time in laboratory settings have been studied. It has been observed to have long-term effects on cellular function, such as its neuroprotective effects

Dosage Effects in Animal Models

In animal models, the effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages . For instance, it has been used at dosages of 3 and 5 mg/kg for 6 weeks in studies investigating its neuroprotective effects

Metabolic Pathways

Given its potential as an acetylcholinesterase inhibitor, it may be involved in pathways related to the metabolism of acetylcholine .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-33-25-10-6-5-9-24(25)28-16-18-29(19-17-28)34(31,32)20-15-27-26(30)23-13-11-22(12-14-23)21-7-3-2-4-8-21/h2-14H,15-20H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBOEMJJMZDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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